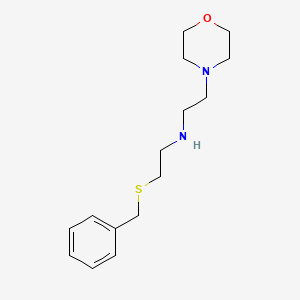

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine

Description

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is an organic compound that features a benzylthio group attached to an ethan-1-amine backbone, with a morpholinoethyl substituent

Properties

IUPAC Name |

N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17/h1-5,16H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYCEOGTFFGNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCCSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine typically involves the following steps:

Formation of Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with sodium thiolate to form benzylthio.

Amine Formation: The benzylthio intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired ethan-1-amine derivative.

Morpholinoethyl Substitution: Finally, the ethan-1-amine derivative is reacted with morpholine in the presence of a suitable base to yield 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group.

Substitution: The amine and morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-benzylated amine derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may facilitate binding to hydrophobic pockets, while the morpholinoethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(Benzylthio)-N-(2-piperidinoethyl)ethan-1-amine: Similar structure but with a piperidinoethyl group instead of morpholinoethyl.

2-(Benzylthio)-N-(2-pyrrolidinoethyl)ethan-1-amine: Contains a pyrrolidinoethyl group.

Uniqueness

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is unique due to the presence of the morpholinoethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Biological Activity

2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine typically involves several key steps:

- Formation of Benzylthio Intermediate : Benzyl chloride reacts with sodium thiolate.

- Amine Formation : The intermediate is reacted with 2-chloroethylamine hydrochloride under basic conditions.

- Morpholinoethyl Substitution : The resulting ethan-1-amine derivative is reacted with morpholine in the presence of a base.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity and solubility.

The biological activity of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group facilitates binding to hydrophobic pockets in proteins, while the morpholinoethyl group enhances solubility and bioavailability. This dual functionality may contribute to its pharmacological properties.

Biological Studies

Research indicates that this compound exhibits promising activity in various biological assays:

- Cell Proliferation Inhibition : Studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on specific kinases involved in cancer progression, similar to known inhibitors like foretinib .

Data Table: Biological Activity Overview

Case Studies

Several case studies have highlighted the compound's potential:

- Anti-Cancer Activity : In vitro studies demonstrated that 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine significantly reduces cell viability in various cancer cell lines, exhibiting dose-dependent effects.

- Mechanistic Insights : Research involving Western blot analysis showed that the compound affects signaling pathways related to cell survival and apoptosis, particularly through modulation of c-Met signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 2-(Benzylthio)-N-(2-piperidinoethyl)ethan-1-amine | Piperidinoethyl group | Moderate enzyme inhibition |

| 2-(Benzylthio)-N-(2-pyrrolidinoethyl)ethan-1-amine | Pyrrolidinoethyl group | Reduced solubility compared to morpholinoethyl derivative |

The presence of the morpholinoethyl group in 2-(Benzylthio)-N-(2-morpholinoethyl)ethan-1-amine potentially enhances its solubility and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.